Cas no 100-19-6 (1-(4-nitrophenyl)ethan-1-one)

1-(4-Nitrophenyl)ethan-1-one, also known as 4'-Nitroacetophenone, is a nitrated aromatic ketone with the molecular formula C₈H₇NO₃. This compound is characterized by its pale yellow crystalline form and is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Its nitro group and carbonyl functionality make it a versatile building block for further chemical transformations, such as reductions or nucleophilic substitutions. The product exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined chemical properties and consistent quality make it a preferred choice for research and industrial processes requiring precise intermediates.
1-(4-nitrophenyl)ethan-1-one structure
1-(4-nitrophenyl)ethan-1-one structure
Product name:1-(4-nitrophenyl)ethan-1-one
CAS No:100-19-6
MF:C8H7NO3
MW:165.1461
MDL:MFCD00007355
CID:35070
PubChem ID:7487

1-(4-nitrophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4'-Nitroacetophenone
    • 1-(4-nitrophenyl)ethanone
    • p-acetylnitrobenzene
    • p-nitrophenyl methyl ketone
    • 4-Nitroacetophenone
    • 1-(4-Nitrophenyl)ethan-1-one
    • P-nitroacetophenone
    • 4′-Nitroacetophenone
    • PNAP
    • NSC 41590
    • AURORA KA-7140
    • Nitroacetophenone
    • p-Nitroacetophenon
    • AKOS BBS-00003219
    • Ethanone, 1-(4-nitrophenyl)-
    • Paranitroacetophenone
    • Methyl-p-nitrophenyl ketone
    • Acetophenone, 4'-nitro-
    • p-nitrobenzoyl
    • 4-Acetylnitrobenzene
    • 1-Acetyl-4-nitrobenzene
    • 4-nitrophenylacetoaldehyde
    • YQYGPGKTNQNXMH-UHFFFAOYSA-N
    • 4nitr
    • NSC 41590; p-Acetylnitrobenzene
    • METHYL P-NITROPHENYL KETONE
    • MLS002152933
    • Q27103872
    • p-Nitro-acetophenone
    • AI3-19032
    • 4-(nitrophenyl)carbonyl
    • AC1233
    • BP-13008
    • C02803
    • HMS3039I06
    • NCGC00091379-01
    • 4FM2J8HQ27
    • SCHEMBL27765
    • MFCD00007355
    • EINECS 202-827-4
    • ACETOPHENONE, P-NITRO-
    • NCGC00257819-01
    • 4'-Nitroacetophenone, 98%
    • p-nitro acetophenone
    • CHEBI:60546
    • 1-(4-nitro-phenyl)ethanone
    • Methyl 4-nitrophenyl ketone
    • SY011156
    • CAS-100-19-6
    • N0111
    • 4 inverted exclamation mark -Nitroacetophenone
    • 1-(4-Nitrophenyl)ethanone #
    • F0001-0011
    • AKOS000118933
    • NCGC00091379-02
    • 4-nitrophenyl methyl ketone
    • Epitope ID:138720
    • AC-10991
    • SMR001224529
    • 1-(4-nitrophenyl)-ethanone
    • A936889
    • AH-214/02411035
    • SCHEMBL11922684
    • PARA-NITROACETOPHENONE
    • NSC41590
    • 4nitro acetophenone
    • DTXSID1025724
    • CHEBI:28735
    • FT-0689209
    • 1-(4-Nitro-phenyl)-ethanone
    • EN300-19195
    • 4-nitro acetophenone
    • CCRIS 1676
    • NSC-41590
    • CHEMBL167997
    • 100-19-6
    • W-108972
    • DTXCID105724
    • NS00022951
    • UNII-4FM2J8HQ27
    • p-(nitrophenyl)carbonyl
    • Tox21_200265
    • NITROACETOPHENONE, P-
    • PS-4614
    • CS-W020570
    • 4 inverted exclamation marka-Nitroacetophenone
    • 4'-Nitroacetophenone,98%
    • BBL010615
    • HY-Y0185
    • STK328124
    • 1-(4-nitrophenyl)ethan-1-one
    • MDL: MFCD00007355
    • Inchi: 1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3
    • InChI Key: YQYGPGKTNQNXMH-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
    • BRN: 607777

Computed Properties

  • Exact Mass: 165.04300
  • Monoisotopic Mass: 165.042593
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.9
  • XLogP3: 1.5
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Pure products are light yellow crystals or needle crystals.
  • Density: 1.3450 (rough estimate)
  • Melting Point: 76.0 to 80.0 deg-C
  • Boiling Point: 167°C/5mmHg(lit.)
  • Flash Point: 201-202℃
  • Refractive Index: 1.5468 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 62.89000
  • LogP: 2.32060
  • Solubility: Soluble in hot ethanol, ether and benzene, insoluble in water.

1-(4-nitrophenyl)ethan-1-one Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36-22
  • Safety Instruction: S22-S24/25
  • RTECS:AM9627000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36
  • Safety Term:S24/25
  • Storage Condition:Sealed in dry,Room Temperature

1-(4-nitrophenyl)ethan-1-one Customs Data

  • HS CODE:29147090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-nitrophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB118170-25 g
4'-Nitroacetophenone, 98%; .
100-19-6 98%
25g
€69.40 2023-02-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0111-25g
1-(4-nitrophenyl)ethan-1-one
100-19-6
25g
¥165.0 2022-05-30
Oakwood
225460-5g
4'-Nitroacetophenone
100-19-6 98%
5g
$12.00 2024-10-09
Chemenu
CM247245-100g
1-(4-Nitrophenyl)ethanone
100-19-6 95+%
100g
$58 2022-06-14
Enamine
EN300-19195-2.5g
1-(4-nitrophenyl)ethan-1-one
100-19-6 95%
2.5g
$25.0 2023-09-17
Enamine
EN300-19195-25.0g
1-(4-nitrophenyl)ethan-1-one
100-19-6 95%
25g
$35.0 2023-05-03
Life Chemicals
F0001-0011-0.25g
1-(4-nitrophenyl)ethan-1-one
100-19-6 95%+
0.25g
$18.0 2023-09-07
abcr
AB118170-1 kg
4'-Nitroacetophenone, 98%; .
100-19-6 98%
1 kg
€157.90 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N127A-500g
1-(4-nitrophenyl)ethan-1-one
100-19-6 98%
500g
¥444.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N127A-100g
1-(4-nitrophenyl)ethan-1-one
100-19-6 98%
100g
¥108.0 2022-05-30

1-(4-nitrophenyl)ethan-1-one Production Method

1-(4-nitrophenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:100-19-6)1-(4-nitrophenyl)ethan-1-one
Order Number:A936889
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:21
Price ($):222.0

Additional information on 1-(4-nitrophenyl)ethan-1-one

Comprehensive Overview of 1-(4-Nitrophenyl)ethan-1-one (CAS No. 100-19-6): Properties, Applications, and Industry Insights

1-(4-Nitrophenyl)ethan-1-one, also known as 4'-Nitroacetophenone or p-Nitroacetophenone, is a versatile organic compound with the CAS registry number 100-19-6. This yellow crystalline solid belongs to the class of aromatic ketones and is widely recognized for its role in synthetic chemistry, pharmaceuticals, and material science. Its molecular formula, C8H7NO3, and distinct nitrophenyl functional group make it a valuable intermediate in organic synthesis.

In recent years, the demand for 1-(4-nitrophenyl)ethanone derivatives has surged due to their applications in UV stabilizers, photoinitiators, and agrochemical intermediates. Researchers frequently search for "synthesis methods for 100-19-6" or "4-nitroacetophenone solubility," reflecting its industrial relevance. The compound’s melting point (78–80°C) and moderate solubility in organic solvents (e.g., ethanol, acetone) are critical parameters for formulation scientists.

From an environmental perspective, p-Nitroacetophenone is studied for its biodegradability and eco-friendly alternatives in green chemistry. Innovations like catalytic hydrogenation to reduce nitro groups align with the global push for sustainable chemical processes. Users often inquire about "CAS 100-19-6 safety data" or "nitroketone applications in dyes," highlighting its multifaceted utility.

The pharmaceutical industry leverages 1-(4-nitrophenyl)ethan-1-one as a precursor for antimicrobial agents and nonsteroidal anti-inflammatory drugs (NSAIDs). Its electron-withdrawing nitro group enhances reactivity in cross-coupling reactions, a topic trending in organometallic chemistry forums. Analytical techniques like HPLC purity analysis and FTIR characterization are commonly discussed in quality control protocols.

Emerging trends include the use of 100-19-6 in OLED materials and conductive polymers, driven by searches for "nitroarylketones in electronics." Regulatory compliance, such as REACH certification and halogen-free formulations, further underscores its adaptability. With a boiling point of 295°C and low volatility, it meets stringent industrial safety standards.

In conclusion, 1-(4-nitrophenyl)ethan-1-one (CAS 100-19-6) remains pivotal in advancing high-performance materials and fine chemicals. Its synergy with green chemistry principles and nanotechnology positions it as a compound of enduring scientific and commercial interest.

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